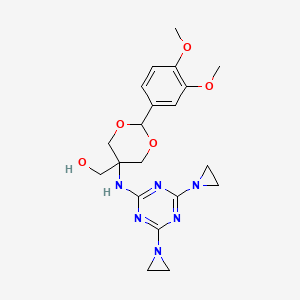
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazine, and dioxane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-Dimethoxyphenyl moiety: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.
Synthesis of the triazine ring: The triazine ring can be synthesized via the cyclization of appropriate nitrile precursors.
Coupling reactions: The 3,4-Dimethoxyphenyl group can be coupled with the triazine ring using a suitable linker.
Formation of the dioxane ring: The dioxane ring can be formed through cyclization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, such compounds are of interest due to their potential anticancer properties. They may interact with DNA or proteins, leading to the inhibition of cancer cell growth.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol likely involves interaction with biological macromolecules such as DNA or proteins. The triazine ring can intercalate with DNA, disrupting its function, while the dioxane moiety may interact with proteins, inhibiting their activity.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol: Similar compounds include other triazine-based molecules and dioxane derivatives.
Unique Features: The combination of the triazine and dioxane rings in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
| 67026-16-8 | |
分子式 |
C20H26N6O5 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI 键 |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
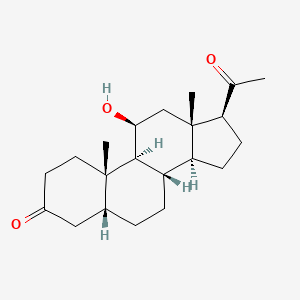
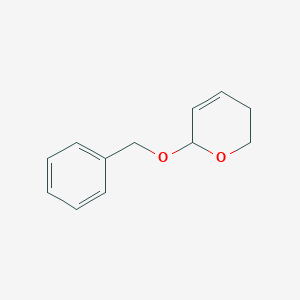
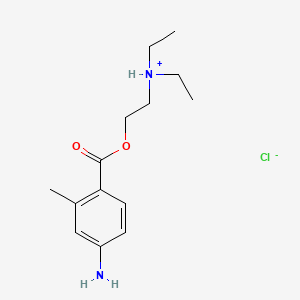
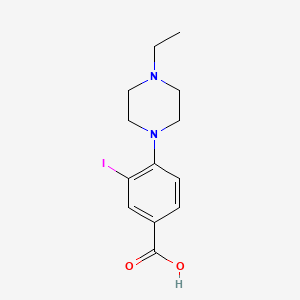
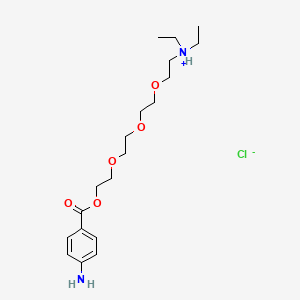

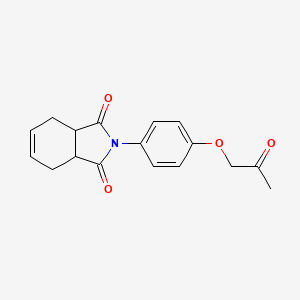
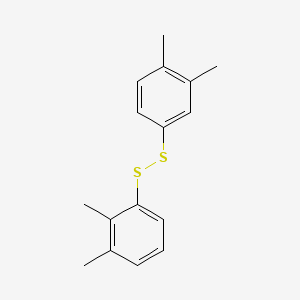
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

